4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid
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Overview
Description
AZD5153 6-Hydroxy-2-naphthoic acid: is a potent, selective, and orally available inhibitor of the bromodomain and extraterminal (BET) family protein BRD4. This compound is known for its ability to disrupt BRD4 with an IC50 of 1.7 nM . It is primarily used in scientific research for its role in inhibiting the expression of oncogenesis-promoting genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: AZD5153 6-Hydroxy-2-naphthoic acid is synthesized through a series of chemical reactions involving the formation of its 6-hydroxy-2-naphthoic acid salt form. The synthesis involves the use of various organic solvents such as alcohol, chloroform, and dimethyl sulfoxide (DMSO) . The compound is typically obtained as a white crystalline powder .
Industrial Production Methods: The industrial production of AZD5153 6-Hydroxy-2-naphthoic acid involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is produced in facilities adhering to stringent quality control measures to maintain its efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions: AZD5153 6-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of AZD5153 6-Hydroxy-2-naphthoic acid, which can be used for further research and development .
Scientific Research Applications
AZD5153 6-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
AZD5153 6-Hydroxy-2-naphthoic acid exerts its effects by inhibiting the bromodomain and extraterminal (BET) family protein BRD4. BRD4 is a chromatin modifier that promotes cancer cell growth by activating oncogenes through its interaction with acetylated histone tails of nucleosomes . AZD5153 disrupts this interaction, leading to the repression of BRD4 target genes involved in DNA replication, cell proliferation, and anti-apoptosis . This inhibition results in reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
- Birabresib (OTX015)
- I-BET151 (GSK1210151A)
- Molibresib (I-BET-762)
- Apabetalone (RVX-208)
- Pelabresib (CPI-0610)
Uniqueness: AZD5153 6-Hydroxy-2-naphthoic acid is unique due to its high potency and selectivity for BRD4, with an IC50 of 1.7 nM . Its ability to disrupt BRD4 interactions and modulate gene expression makes it a valuable tool in cancer research and therapeutic development .
Properties
Molecular Formula |
C36H41N7O6 |
---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
6-hydroxynaphthalene-2-carboxylic acid;4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14) |
InChI Key |
UNZQBHXKCHECEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O |
Origin of Product |
United States |
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